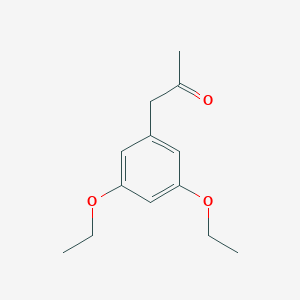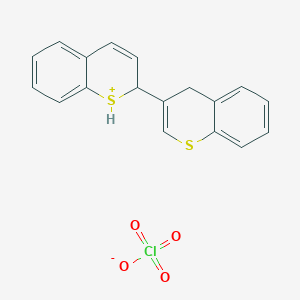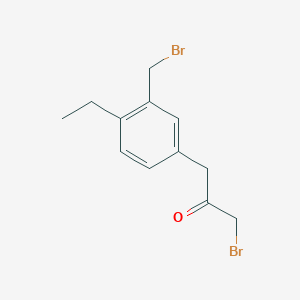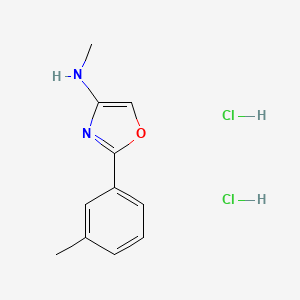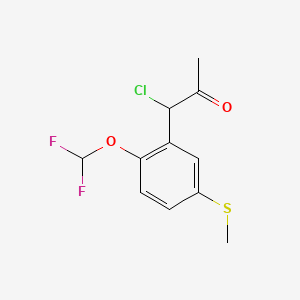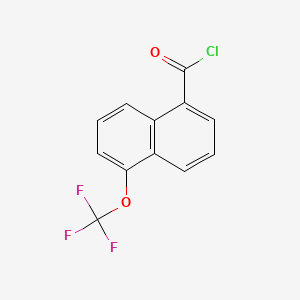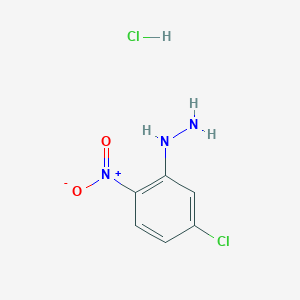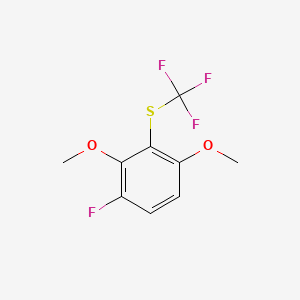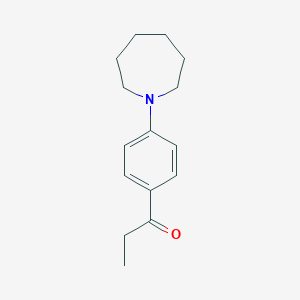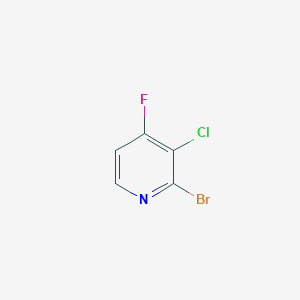
2-Bromo-3-chloro-4-fluoropyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-3-chloro-4-fluoropyridine is a halogenated pyridine derivative with the molecular formula C5H2BrClFN. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to the pyridine ring, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-chloro-4-fluoropyridine typically involves halogenation reactions. One common method is the direct halogenation of pyridine derivatives using reagents such as bromine, chlorine, and fluorine sources under controlled conditions . For example, 3-Bromo-2-nitropyridine can react with tetrabutylammonium fluoride in dimethylformamide at room temperature to form 2-fluoro-3-bromopyridine .
Industrial Production Methods
Industrial production of this compound often employs large-scale halogenation processes. These methods involve the use of specialized equipment to handle the reactive halogenating agents and ensure the safety and efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-3-chloro-4-fluoropyridine undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms in the compound can be substituted with other functional groups using reagents such as organometallic compounds.
Coupling Reactions: It can participate in palladium-catalyzed coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents like organolithium or Grignard reagents are commonly used for substitution reactions.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed in coupling reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives, which are valuable intermediates in pharmaceutical and agrochemical synthesis .
Aplicaciones Científicas De Investigación
2-Bromo-3-chloro-4-fluoropyridine is widely used in scientific research due to its versatility and reactivity. Some of its applications include:
Mecanismo De Acción
The mechanism of action of 2-Bromo-3-chloro-4-fluoropyridine involves its reactivity towards various nucleophiles and electrophiles. The presence of halogen atoms in the pyridine ring makes it an excellent candidate for substitution and coupling reactions. These reactions often proceed through the formation of reactive intermediates, such as carbocations or carbenes, which then undergo further transformations to yield the desired products .
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-4-fluoropyridine: Similar in structure but lacks the chlorine atom.
4-Bromo-2-chloro-3-fluoropyridine: Another halogenated pyridine with a different substitution pattern.
Uniqueness
2-Bromo-3-chloro-4-fluoropyridine is unique due to the specific arrangement of bromine, chlorine, and fluorine atoms on the pyridine ring. This unique substitution pattern imparts distinct reactivity and properties, making it valuable for specific synthetic applications .
Propiedades
Fórmula molecular |
C5H2BrClFN |
|---|---|
Peso molecular |
210.43 g/mol |
Nombre IUPAC |
2-bromo-3-chloro-4-fluoropyridine |
InChI |
InChI=1S/C5H2BrClFN/c6-5-4(7)3(8)1-2-9-5/h1-2H |
Clave InChI |
IMXUDOOMCCEHPI-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C(C(=C1F)Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


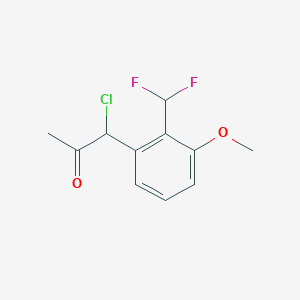
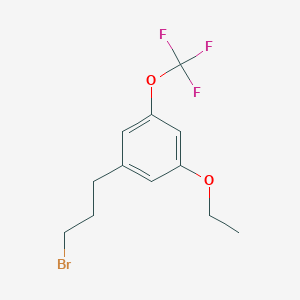
![5-chloro-1-(cyclopropylmethyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B14060113.png)
